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Compound of Interest

Compound Name: 3-Acetylyunaconitine

Cat. No.: B15588152

An In-depth Technical Guide to the Chemical Structure of 3-Acetylyunaconitine
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and analytical
methodologies related to the diterpenoid alkaloid, 3-Acetylyunaconitine. This compound
belongs to the complex family of aconitine-type alkaloids, which are of significant interest to
researchers due to their potent biological activities.

Chemical Identity and Structure

3-Acetylyunaconitine is a natural product isolated from the roots of Aconitum episcopale Levl.
[1]. Itis a derivative of the more well-known alkaloid, yunaconitine. The structural modification
is the addition of an acetyl group at the C-3 position of the yunaconitine backbone.

The chemical structure of 3-Acetylyunaconitine is logically derived from its parent compound,
yunaconitine. The acetylation at the 3-position is the key distinguishing feature.
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Figure 1: Structural relationship between Yunaconitine and 3-Acetylyunaconitine.

Key Chemical Data

The primary identifiers and molecular properties of 3-Acetylyunaconitine are summarized in
the table below.

Identifier Value Reference
IUPAC Name Yunaconitine, 3-acetate N/A

CAS Number 80787-51-5 [1]
Molecular Formula C37H51NO12 [1]
Molecular Weight 701.80 g/mol [1]

Source Roots of Aconitum episcopale 1]

Levl.
Compound Type Diterpenoid Alkaloid [1]

Physicochemical and Spectroscopic Data

Detailed experimental physicochemical data for 3-Acetylyunaconitine, such as melting point
and optical rotation, are not readily available in the public domain. Similarly, while its 3C NMR
spectrum has been recorded, the specific chemical shift data is not published in readily
accessible sources[1].

For reference, the table below provides the 3C NMR chemical shifts for the structurally similar
and well-characterized parent alkaloid, Aconitine. This serves as a representative example for
the aconitane skeleton.

Reference 3C NMR Data: Aconitine
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e, Chemical Shift (5, N, Chemical Shift (5,

ppm) ppm)
1 83.8 18 79.0
2 42.5 19 53.5
3 72.0 20 49.2
4 43.3 N-CH: 49.2
5 48.5 CHs 13.2
6 82.8 1-OCHs 56.2
7 45.1 6-OCHs 59.1
8 74.5 16-OCHs 58.0
9 47.0 18-OCHs 50.2
10 40.1 8-OAc C=0 172.1
11 50.2 8-OAc CHs 21.5
12 35.8 14-OBz C=0 166.8
13 75.1 14-OBz C-1 130.4
14 79.0 14-0OBz C-2 1295
15 78.2 14-OBz C-3 128.4
16 91.2 14-OBz C-4 133.0
17 61.5

Data sourced from
Pelletier, S.W., &
Djarmati, Z. (1976). J.
Am. Chem. Soc. 98,
2626.[2]

Experimental Protocols
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The isolation and structural characterization of 3-Acetylyunaconitine from its natural source
involves a multi-step process. The following protocols are representative of the methodologies
employed for this class of compounds.

Isolation and Purification Workflow
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Figure 2: General workflow for the isolation and structural elucidation of 3-
Acetylyunaconitine.

Detailed Methodologies

A. Extraction and Isolation:

o Preparation: Air-dried and powdered roots of Aconitum episcopale are used as the starting
material.

o Extraction: The powder is typically extracted exhaustively with an organic solvent like
methanol or ethanol at room temperature or under reflux.

o Acid-Base Partitioning: The resulting crude extract is concentrated under vacuum. The
residue is then suspended in an acidic aqueous solution (e.g., 2% H2S0a4) and filtered. The
acidic solution is washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and
acidic compounds. The aqueous layer is then made alkaline (e.g., with NH4OH to pH 9-10)
and extracted with a solvent like chloroform or dichloromethane to yield the crude alkaloid
fraction.

o Chromatographic Purification: The crude alkaloid mixture is subjected to chromatographic
separation. Techniques such as pH-zone-refining counter-current chromatography or
repeated column chromatography on silica gel or alumina are employed, using gradient
elution systems (e.g., petroleum ether/ethyl acetate/methanol/water mixtures) to isolate the
individual alkaloids. Fractions are monitored by thin-layer chromatography (TLC).

B. Structure Elucidation:

e Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often with
electrospray ionization (ESI), is used to determine the exact mass of the purified compound.
This allows for the unambiguous determination of the molecular formula (C37H51NO12).
Fragmentation patterns observed in MS/MS can provide initial structural clues.

o Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial
for complete structure determination.

o 'H NMR: Provides information on the number and types of protons and their neighboring
environments.
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o 18C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts
indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).

o 2D NMR (COSY, HSQC, HMBC): These experiments are essential to establish the
connectivity of the molecular framework. COSY (Correlation Spectroscopy) identifies
proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates
protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond
Correlation) reveals long-range (2-3 bond) correlations between protons and carbons,
which is vital for piecing together the complex, polycyclic aconitane skeleton. The structure
identification was first reported in Acta Chimica Sinica, 1981, 39(5):445-452[1].

Biological Activity

3-Acetylyunaconitine is commercially available for research purposes and is suggested for
use in studies involving signaling inhibitors and other pharmacological activities[1]. While
specific biological activity data for this compound is limited in published literature, the parent
class of aconitine alkaloids is known for potent neurotoxicity and cardiotoxicity, primarily
through modulation of voltage-gated sodium channels. Further research is required to
characterize the specific biological and pharmacological profile of 3-Acetylyunaconitine.

Conclusion

3-Acetylyunaconitine is a C-19 diterpenoid alkaloid with a complex polycyclic structure
derived from yunaconitine. Its definitive identification relies on a combination of
chromatographic isolation from Aconitum episcopale and comprehensive spectroscopic
analysis, particularly mass spectrometry and multi-dimensional NMR. While detailed
quantitative and biological data remain sparse, its structural relationship to other potent
aconitine-type alkaloids makes it a compound of interest for further pharmacological
investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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